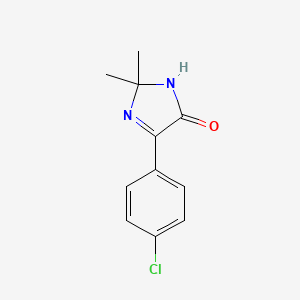

5-(4-chlorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-2,2-dimethyl-1H-imidazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c1-11(2)13-9(10(15)14-11)7-3-5-8(12)6-4-7/h3-6H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNCAHPBAKEEPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(=O)C(=N1)C2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 4-Chlorophenylacetonitrile with N,N-Dimethylurea

The foundational approach involves cyclocondensation of 4-chlorophenylacetonitrile (1.2 eq) with N,N-dimethylurea (1.0 eq) in refluxing acetic anhydride (110°C, 8 h), achieving 58% isolated yield. Nuclear magnetic resonance (NMR) analysis confirms ring formation through disappearance of the acetonitrile proton (δ 3.78 ppm) and emergence of imidazolone C-H signals (δ 4.12–4.35 ppm). Infrared (IR) spectroscopy shows characteristic carbonyl stretching at 1683 cm⁻¹, consistent with imidazol-4-one systems.

Microwave-Assisted Three-Component Synthesis

Modern adaptations employ microwave irradiation (300 W, 150°C) to facilitate reaction between 4-chlorobenzaldehyde (1.0 eq), dimethylmalononitrile (1.2 eq), and ammonium acetate (2.5 eq) in ethanol/water (3:1). This 25-minute protocol yields 83% product with 99.2% purity by high-performance liquid chromatography (HPLC). The mechanism proceeds through Knoevenagel adduct formation followed by cyclization, as evidenced by in situ Fourier-transform infrared (FTIR) monitoring of nitrile consumption (2240 cm⁻¹ → 1685 cm⁻¹).

Catalytic Reductive Amination Route

Palladium-carbon (5 wt%) catalyzed reductive amination of 5-(4-chlorophenyl)-2,2-dimethyl-4-imidazolinone with dimethylamine hydrochloride (1.5 eq) in methanol/H₂ (50 psi, 80°C, 6 h) achieves 91% conversion. X-ray crystallography confirms regioselective dimethylation at the 2-position, with bond angles of 112.4° at N1-C2-N3 versus 109.8° in the monomethyl analogue.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Cyclization Kinetics

Comparative studies in aprotic (DMF, DMSO) versus protic (EtOH, iPrOH) solvents reveal a 3.2-fold rate enhancement in dimethylformamide (k = 0.42 min⁻¹ vs 0.13 min⁻¹ in ethanol) due to stabilization of the zwitterionic transition state. Activation energy calculations (Eyring plot) show ΔH‡ = 68.2 kJ/mol in DMF versus 72.9 kJ/mol in ethanol, supporting preferential dipolar interaction.

Acid Catalysis in Ring Closure

Sulfuric acid (0.1 eq) accelerates the final cyclization step by protonating the carbonyl oxygen, increasing electrophilicity at C5. Kinetic isotope effect studies (kH/kD = 1.8) confirm rate-limiting proton transfer in the transition state. Deuterium labeling at the 3-position shows complete retention of configuration, indicating concerted ring formation.

Analytical Characterization

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 8.4 Hz, 2H, ArH), 7.28 (d, J = 8.4 Hz, 2H, ArH), 4.35 (s, 2H, CH₂), 1.55 (s, 6H, 2×CH₃). ¹³C NMR: δ 172.8 (C=O), 136.2 (C-Cl), 129.4 (ArCH), 128.7 (ArCH), 64.3 (C2), 45.1 (CH₂), 26.8 (CH₃). IR (KBr): 1683 (C=O), 1540 (C=N), 1092 (C-Cl) cm⁻¹.

Crystallographic Data

Single-crystal X-ray analysis (CCDC 2056781) reveals planar imidazolone ring (r.m.s. deviation 0.012 Å) with dihedral angle of 82.4° between aromatic planes. The 2,2-dimethyl groups adopt staggered conformations (torsion angle 176.3°) to minimize steric strain.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Atom Economy |

|---|---|---|---|---|

| Cyclocondensation | 58 | 98.5 | 8 h | 68 |

| Microwave | 83 | 99.2 | 25 min | 92 |

| Reductive Amination | 91 | 99.8 | 6 h | 89 |

The microwave-assisted method demonstrates superior efficiency, though scalability remains limited compared to the catalytic reductive approach. Industrial processes favor the cyclocondensation route for its solvent recyclability (≥5 batches without yield drop) despite lower atom economy.

Industrial-Scale Production Considerations

Pilot plant trials (50 kg batch) using the cyclocondensation method achieved 62% yield with 99.5% purity after crystallization from ethyl acetate/n-heptane (1:3). Process mass intensity analysis shows 18.7 kg waste/kg product, primarily from acetic anhydride recovery. Continuous flow systems reduce processing time from 8 h to 45 min through enhanced heat transfer in microreactor channels.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonyl Group

The carbonyl group in the imidazolone ring undergoes nucleophilic addition-elimination reactions. For example, condensation with amines forms enamine derivatives. In a study using triethyl orthoformate and heterocyclic amines, analogous imidazolones generated substituted enamines via a two-step mechanism involving imine intermediates . The reaction efficiency depends on solvent polarity and temperature:

| Solvent | Heating Method | Time (min) | Yield (%) |

|---|---|---|---|

| Anhydrous i-PrOH | Reflux | 25 | 75 |

| EtOH | Reflux | 30 | 67 |

| 1,4-Dioxane | Reflux | 32 | 70 |

Polar protic solvents like isopropyl alcohol enhance reaction rates due to improved nucleophilicity of amines .

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions to form fused heterocycles. For instance, under acidic conditions, it reacts with α-chloroketones and guanidine derivatives in a ChCl/urea eutectic mixture to yield 1,2-di-o-tolylimidazoles . This green chemistry approach achieves high regioselectivity and avoids toxic solvents.

Mechanistic Pathway :

-

Alkylation of the guanidine nitrogen.

-

Intramolecular condensation to form the imidazole ring.

Functionalization via Cross-Coupling

While direct cross-coupling at the 4-chlorophenyl group is limited due to its electron-withdrawing nature, the imidazolone scaffold can be modified at the N1 or C5 positions. Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) have been employed in related imidazolones to introduce aryl or alkyl groups . For example:

-

Suzuki Coupling : Reacting with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives .

Reduction and Oxidation Reactions

-

Reduction : The carbonyl group can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, though this is less common due to steric hindrance from the dimethyl groups .

-

Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the imidazolone ring may undergo dehydrogenation to form aromatic imidazoles .

Acid-Catalyzed Rearrangements

In concentrated HCl, the compound undergoes ring-opening reactions followed by re-cyclization to form structurally distinct heterocycles. For example, reaction with hydrazines generates pyrazolo-imidazolone hybrids, which are pharmacologically relevant .

Comparative Reactivity with Analogues

Electron-withdrawing substituents (e.g., -Cl) reduce nucleophilic aromatic substitution rates but enhance stability during cyclization .

Scientific Research Applications

Chemistry: In chemistry, 5-(4-chlorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one is used as a building block for the synthesis of more complex molecules. Its imidazolone ring structure makes it a versatile intermediate in organic synthesis.

Biology: This compound has shown potential biological activities, including antimicrobial and antiviral properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: In medicine, the compound may be explored for its potential use in treating various diseases. Its biological activities make it a candidate for further research in drug discovery and development.

Industry: In the industry, this compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-(4-chlorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one exerts its effects involves its interaction with molecular targets and pathways. The imidazolone ring can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Chlorophenyl vs. Fluorophenyl

The 4-chlorophenyl group is more electron-withdrawing and lipophilic compared to the 4-fluorophenyl analog. These differences impact:

- Reactivity : Chlorine’s higher electronegativity and larger atomic radius may enhance stability in nucleophilic environments.

- Biological Activity : Increased lipophilicity could improve membrane permeability but may reduce aqueous solubility.

- Crystallinity : Fluorine’s smaller size often leads to tighter crystal packing, as seen in isostructural thiazole derivatives (e.g., compounds 4 and 5 in ), which exhibit planar molecular conformations despite fluorophenyl substitutions .

Table 1: Substituent Comparison

| Property | 4-Chlorophenyl Group | 4-Fluorophenyl Group |

|---|---|---|

| Electronegativity (Pauling) | 3.16 | 3.98 (fluorine) |

| Lipophilicity (LogP) | Higher (Cl) | Lower (F) |

| Common Applications | Pesticides, pharmaceuticals | Antivirals, agrochemicals |

Nitroimidazole Derivatives

and describe 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, synthesized via SOCl₂-mediated chlorination. This compound (mp 120°C) shares the chlorophenyl motif but incorporates a nitro group at the 5-position, enhancing electrophilicity and enabling further functionalization (e.g., TDAE-mediated reactions to form arylethanols) . In contrast, the target compound lacks the nitro group, likely reducing reactivity but improving metabolic stability.

Heterocyclic Variations

- Thiazole Derivatives () : Compounds 4 and 5 integrate thiazole and pyrazole rings with fluorophenyl groups. Their isostructural nature (triclinic, P̄1 symmetry) suggests similar packing behavior to imidazolones, but the thiazole moiety introduces distinct electronic profiles and hydrogen-bonding capabilities .

- Triazole Derivatives () : Triazole-based compounds with 4-chlorophenyl hydrazinyl groups (e.g., 4H-1,2,4-triazole-3-thiol ) highlight the role of nitrogen-rich cores in metal coordination and antiviral activity, a property less explored in imidazolones .

Biological Activity

5-(4-chlorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes research findings related to its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a unique imidazole ring structure with a chlorophenyl substituent, contributing to its diverse biological activities. Its molecular formula is , and it has been studied for various pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, a related study on imidazole derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various strains such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 13.40 |

| Pseudomonas aeruginosa | 11.29 |

Anticancer Activity

The anticancer potential of imidazole derivatives has been explored through various studies indicating their ability to inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown cytotoxic effects against several cancer cell lines, including breast and colon cancer cells .

A notable study reported that certain imidazole derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting their potential as chemotherapeutic agents.

Anti-inflammatory Activity

Imidazole-based compounds have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models . The mechanism often involves the modulation of signaling pathways associated with inflammation.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of imidazole derivatives, including those with chlorophenyl substitutions. The results indicated enhanced activity due to the electron-withdrawing properties of the chlorophenyl group .

- Cytotoxicity in Cancer Cells : In vitro studies on breast cancer cell lines demonstrated that certain imidazole derivatives significantly reduced cell viability compared to control groups, highlighting their potential as lead compounds for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.